Methyl picolinoylvalinate

Description

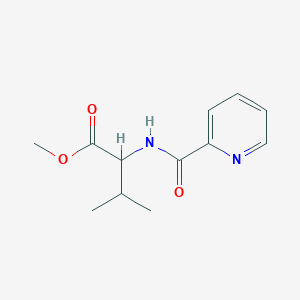

Methyl picolinoylvalinate is a methyl ester derivative structurally characterized by a valinate backbone conjugated with a picolinoyl group. For instance, methyl picolinate (CAS 2459-07-6), a related compound, is used in laboratory settings and exhibits properties such as a molecular weight of 137.14 g/mol and a boiling point of 95–97°C . Methyl esters like sandaracopimaric acid methyl ester and torulosic acid methyl ester are also documented in resin chemistry, highlighting their roles in natural product biosynthesis .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

methyl 3-methyl-2-(pyridine-2-carbonylamino)butanoate |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)10(12(16)17-3)14-11(15)9-6-4-5-7-13-9/h4-8,10H,1-3H3,(H,14,15) |

InChI Key |

HFRFHRYSHSJEJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl picolinoylvalinate typically involves the esterification of picolinic acid with valine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted at room temperature to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl picolinoylvalinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl picolinoylvalinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of methyl picolinoylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Methyl picolinoylvalinate’s structure distinguishes it from simpler methyl esters like methyl picolinate (pyridine-2-carboxylate) and diterpene-derived esters (e.g., sandaracopimaric acid methyl ester). Key differences include:

- Backbone Complexity: this compound incorporates a valinate (valine-derived) moiety, unlike methyl picolinate’s pyridine ring or sandaracopimaric acid’s diterpene framework.

Physicochemical Properties

Table 1 compares properties of methyl esters derived from the evidence:

*Estimated based on diterpene backbone.

Stability and Reactivity

This compound’s stability is likely influenced by its ester and amide linkages, contrasting with methyl picolinate’s simpler ester bond. Diterpene esters (e.g., torulosic acid methyl ester) exhibit lower volatility due to higher molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.